molecular formula C16H16ClN3O B12763023 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-chlorophenyl)amino)- CAS No. 117052-13-8

3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-chlorophenyl)amino)-

Cat. No.: B12763023
CAS No.: 117052-13-8
M. Wt: 301.77 g/mol
InChI Key: QZVJFGAJMMYJKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-chlorophenyl)amino)- is a compound belonging to the quinoline carboxamide family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-chlorophenyl)amino)- typically involves the reaction of quinoline derivatives with appropriate amines under controlled conditions. One common method includes the use of 2-chloroaniline as a starting material, which is reacted with quinoline-3-carboxylic acid derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-chlorophenyl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides (R-X)

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds .

Scientific Research Applications

3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-chlorophenyl)amino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-chlorophenyl)amino)- involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the kinase, thereby preventing its activity. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation and increased apoptosis in cancer cells .

Properties

CAS No.

117052-13-8

Molecular Formula

C16H16ClN3O

Molecular Weight

301.77 g/mol

IUPAC Name

2-(2-chloroanilino)-5,6,7,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C16H16ClN3O/c17-12-6-2-4-8-14(12)20-16-11(15(18)21)9-10-5-1-3-7-13(10)19-16/h2,4,6,8-9H,1,3,5,7H2,(H2,18,21)(H,19,20)

InChI Key

QZVJFGAJMMYJKR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)C(=O)N)NC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.